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Compound Name: 11-Hydroxyprogesterone

Cat. No.: B1198595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinities of two key isomers

of 11-hydroxyprogesterone: 11α-hydroxyprogesterone (11α-OHP) and 11β-

hydroxyprogesterone (11β-OHP). These endogenous steroids and their synthetic analogs are

of significant interest in drug discovery due to their interactions with various nuclear receptors,

including the Progesterone Receptor (PR), Mineralocorticoid Receptor (MR), Glucocorticoid

Receptor (GR), and Androgen Receptor (AR). Understanding their binding profiles is crucial for

the development of targeted therapeutics with improved efficacy and reduced off-target effects.

Quantitative Data Summary
While a comprehensive dataset for the direct comparison of binding affinities (Ki or IC50

values) of 11α-OHP and 11β-OHP across all major steroid receptors is not readily available in

the public domain, this section summarizes the existing quantitative and qualitative data to

facilitate a comparative understanding.
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Isomer Receptor Binding Affinity / Activity

11α-hydroxyprogesterone

(11α-OHP)

Progesterone Receptor (PR-A

& PR-B)
Exhibits agonistic activity.[1]

Mineralocorticoid Receptor

(MR)

Confers mineralocorticoid

activity.[2]

Glucocorticoid Receptor (GR) Data not readily available.

Androgen Receptor (AR) Exhibits antagonistic activity.[1]

11β-Hydroxysteroid

Dehydrogenase (11β-HSD)
Potent inhibitor.[2]

11β-hydroxyprogesterone

(11β-OHP)

Progesterone Receptor (PR-A

& PR-B)

Exhibits agonistic activity.[1]

For the membrane

progesterone receptor α

(mPRα), it has a 10-fold lower

binding affinity compared to

progesterone.[3]

Mineralocorticoid Receptor

(MR)

Agonist with an EC50 of 0.05

µM in a human MR reporter

assay[4] and an ED50 of 10

nM in COS-7 cells expressing

human MR.[5][6][7] It

demonstrates a slightly higher

binding affinity for the human

MR than cortisol,

deoxycorticosterone, and

aldosterone.

Glucocorticoid Receptor (GR)

Transactivation of the GR is

similar to that of 11-

deoxycortisol and aldosterone.

[1] Progesterone, a related

compound, shows weak

binding to the rabbit thymic

GR.[8][9]
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Androgen Receptor (AR)
Activates the androgen

receptor.[1]

11β-Hydroxysteroid

Dehydrogenase (11β-HSD)

Potent inhibitor of 11β-HSD1

(IC50 = 1 µM) and 11β-HSD2

(IC50 = 0.140 µM).[4]

Note: The lack of standardized reporting conditions and direct comparative studies

necessitates caution when interpreting these values. The presented data is a collation from

various sources and may not be directly comparable.

Experimental Protocols
The determination of receptor binding affinity is a critical step in steroid hormone research.

Competitive binding assays are the most common methods employed. Below are detailed

protocols for performing such assays for the Progesterone, Mineralocorticoid, Glucocorticoid,

and Androgen receptors.

Progesterone Receptor (PR) Competitive Binding Assay
This protocol outlines a whole-cell binding assay to determine the relative binding affinity of test

compounds for the progesterone receptor.

Materials:

T47D human breast cancer cells (or other suitable cell line expressing PR)

Assay Buffer: Tris-HCl buffer with 10% glycerol, 1 mM EDTA, and 12 mM monothioglycerol.

Radioligand: [³H]-Progesterone

Unlabeled Progesterone (for non-specific binding)

Test Compounds (11α-OHP, 11β-OHP)

Scintillation fluid

Scintillation counter
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Procedure:

Cell Culture: Culture T47D cells to 80-90% confluency.

Preparation of Cell Suspension: Harvest cells and resuspend in ice-cold assay buffer to a

concentration of 1-2 x 10⁷ cells/mL.

Assay Setup: In triplicate, add the following to microcentrifuge tubes:

Total Binding: 100 µL of cell suspension + 50 µL of assay buffer + 50 µL of [³H]-

Progesterone.

Non-specific Binding: 100 µL of cell suspension + 50 µL of unlabeled progesterone (1000-

fold excess) + 50 µL of [³H]-Progesterone.

Competitive Binding: 100 µL of cell suspension + 50 µL of test compound (at various

concentrations) + 50 µL of [³H]-Progesterone.

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

Separation of Bound and Free Ligand: Add 500 µL of ice-cold assay buffer and centrifuge at

12,000 x g for 5 minutes at 4°C.

Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold assay

buffer.

Quantification: Resuspend the final pellet in 500 µL of assay buffer, transfer to a scintillation

vial with 5 mL of scintillation fluid.

Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the specific

binding by subtracting non-specific binding from total binding. Plot the percentage of specific

binding against the log concentration of the test compound to determine the IC50 value.

Mineralocorticoid Receptor (MR) Competitive Binding
Assay
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This protocol describes a competitive binding assay using a cell lysate containing the

mineralocorticoid receptor.

Materials:

HEK293 cells transiently transfected with human MR expression vector.

Lysis Buffer: Tris-HCl buffer with protease inhibitors.

Assay Buffer: Phosphate buffer with 10% glycerol.

Radioligand: [³H]-Aldosterone

Unlabeled Aldosterone (for non-specific binding)

Test Compounds (11α-OHP, 11β-OHP)

Dextran-coated charcoal

Scintillation fluid and counter

Procedure:

Preparation of Cell Lysate: Transfect HEK293 cells with the MR expression vector. After 48

hours, harvest and lyse the cells in lysis buffer. Centrifuge to obtain a cytosolic fraction.

Assay Setup: In triplicate in microcentrifuge tubes:

Total Binding: 100 µL of cell lysate + 50 µL of assay buffer + 50 µL of [³H]-Aldosterone.

Non-specific Binding: 100 µL of cell lysate + 50 µL of unlabeled aldosterone (1000-fold

excess) + 50 µL of [³H]-Aldosterone.

Competitive Binding: 100 µL of cell lysate + 50 µL of test compound (at various

concentrations) + 50 µL of [³H]-Aldosterone.

Incubation: Incubate at 4°C for 18-24 hours.
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Separation: Add 200 µL of dextran-coated charcoal suspension to each tube, vortex, and

incubate on ice for 10 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C.

Quantification: Transfer 200 µL of the supernatant to a scintillation vial with 5 mL of

scintillation fluid.

Data Analysis: Measure radioactivity and calculate the IC50 as described for the PR assay.

Glucocorticoid Receptor (GR) Competitive Binding
Assay
This protocol is similar to the MR assay but uses a GR-expressing system and a specific GR

radioligand.

Materials:

IM-9 human lymphocytes (or other GR-rich cell line).

Lysis and Assay Buffers (as for MR assay).

Radioligand: [³H]-Dexamethasone

Unlabeled Dexamethasone (for non-specific binding)

Test Compounds (11α-OHP, 11β-OHP)

Dextran-coated charcoal

Scintillation fluid and counter

Procedure:

Preparation of Cell Lysate: Prepare a cytosolic fraction from IM-9 cells as described for the

MR assay.

Assay Setup, Incubation, Separation, Quantification, and Data Analysis: Follow the same

steps as for the MR competitive binding assay, substituting [³H]-Dexamethasone for the

radioligand and unlabeled dexamethasone for determining non-specific binding.
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Androgen Receptor (AR) Competitive Binding Assay
This protocol uses a cell line expressing the androgen receptor.

Materials:

LNCaP human prostate cancer cells (or other AR-positive cell line).

Lysis and Assay Buffers (as for MR assay).

Radioligand: [³H]-Dihydrotestosterone (DHT)

Unlabeled DHT (for non-specific binding)

Test Compounds (11α-OHP, 11β-OHP)

Dextran-coated charcoal

Scintillation fluid and counter

Procedure:

Preparation of Cell Lysate: Prepare a cytosolic fraction from LNCaP cells.

Assay Setup, Incubation, Separation, Quantification, and Data Analysis: Follow the same

steps as for the MR competitive binding assay, using [³H]-DHT as the radioligand and

unlabeled DHT for non-specific binding.

Signaling Pathways and Experimental Workflows
The binding of 11-hydroxyprogesterone isomers to their respective receptors initiates a

cascade of intracellular events. The following diagrams, generated using the DOT language,

illustrate the general signaling pathways for the Progesterone, Mineralocorticoid,

Glucocorticoid, and Androgen receptors, and a typical experimental workflow for a competitive

binding assay.
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Caption: General signaling pathway for nuclear steroid receptors activated by 11-
hydroxyprogesterone isomers.

Experimental Workflow for Competitive Binding Assay
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Caption: A typical workflow for a competitive radioligand binding assay to determine receptor

affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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